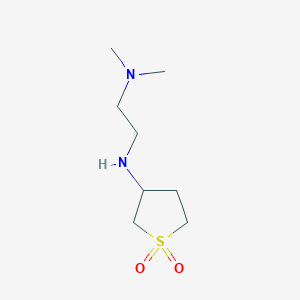
5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-isopropoxybenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Scientific Research Applications
5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and modifications . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
4-Isopropoxybenzaldehyde: A precursor in the synthesis of this compound.
Cyclohexane-1,3-dione: Another precursor used in the synthesis.
5-(4-Methoxyphenyl)cyclohexane-1,3-dione: A structurally similar compound where the isopropoxy group is replaced by a methoxy group.
The uniqueness of this compound lies in its specific isopropoxy substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-(4-propan-2-yloxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10(2)18-15-5-3-11(4-6-15)12-7-13(16)9-14(17)8-12/h3-6,10,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSIOMKVWPQPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2660578.png)
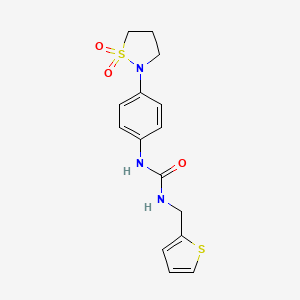

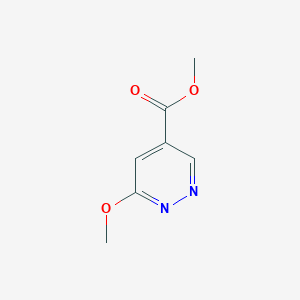
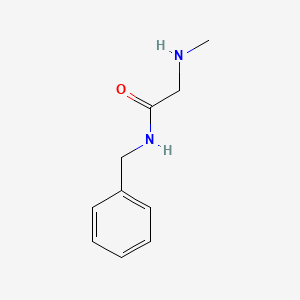
![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2660585.png)
![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2660586.png)
amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
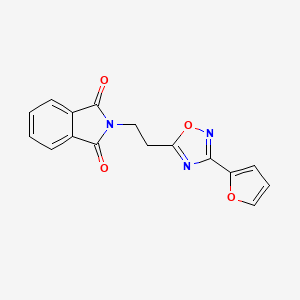
![3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2660591.png)
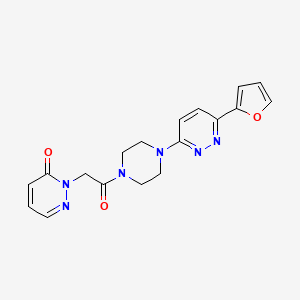
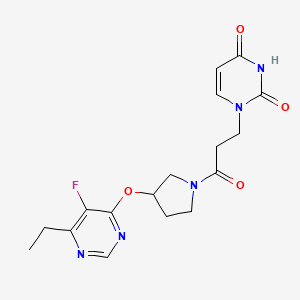
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
